3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety linked to a 4-(trifluoromethylsulfanyl)phenyl group. The trifluoromethylsulfanyl (SCF₃) substituent is notable for its strong electron-withdrawing effects and high lipophilicity, which may enhance membrane permeability and metabolic stability compared to other sulfur-containing groups .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2O2S/c1-9-14(16(25-27-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)28-18(21,22)23/h2-8H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNADNOHQOTPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Key Structural Features
The target compound’s analogs differ primarily in the substituents on the phenyl ring of the carboxamide moiety. Below is a comparative analysis:
Table 1: Structural Comparison of Analogs
Physicochemical and Pharmacokinetic Implications
The thiazolylcarbamothioyl group (C₂₁H₁₄Cl₂N₄O₂S₂) introduces two sulfur atoms, which may balance lipophilicity and solubility .
The pyridine nitrogen in the second analog could engage in π-π stacking or hydrogen bonding with biological targets, enhancing binding affinity .
Metabolic Stability: Trifluoromethyl groups are known to resist enzymatic degradation, suggesting superior metabolic stability for the target compound compared to analogs with heteroaromatic substituents .
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